

A Technical Guide to the Spectroscopic Characterization of 5-Aminobenzoxazole-2-thiol

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Compound of Interest

Compound Name: 5-Aminobenzoxazole-2-thiol

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This technical guide provides an in-depth analysis of the expected spectroscopic data for **5-Aminobenzoxazole-2-thiol**, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and data from closely related benzoxazole derivatives to offer a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel heterocyclic compounds.

Introduction to 5-Aminobenzoxazole-2-thiol

5-Aminobenzoxazole-2-thiol belongs to the benzoxazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of an amino group at the 5-position and a thiol group at the 2-position creates a unique electronic and structural profile, making it a valuable scaffold for further chemical modification and drug design.[2] Accurate structural elucidation through spectroscopic methods is a critical first step in any research and development endeavor involving this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **5-Aminobenzoxazole-2-thiol**, both ^1H and ^{13}C NMR would be essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for benzoxazole derivatives as it can solubilize a wide range of compounds and its residual peak does not interfere with key aromatic signals.^[1]
- **Instrument Setup:** Utilize a 400 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled ¹³C spectrum.
 - Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- **Data Processing:** Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum will be characteristic of the substitution pattern on the benzene ring. The amino group at C5 will influence the chemical shifts of the adjacent protons.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Justification
H-4	~6.8 - 7.0	d	~8.0 - 9.0	Ortho-coupled to H-6.
H-6	~6.6 - 6.8	dd	~8.0 - 9.0, ~2.0 - 2.5	Ortho-coupled to H-4 and meta-coupled to H-7.
H-7	~7.1 - 7.3	d	~2.0 - 2.5	Meta-coupled to H-6.
-NH ₂	~5.0 - 6.0	br s	-	Broad singlet, exchangeable with D ₂ O.
-SH	~11.0 - 13.0	br s	-	Thiol proton, often broad and downfield.

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule, including the quaternary carbons of the benzoxazole core.

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Justification
C2 (C=S)	~175 - 185	Thione carbon, significantly downfield.
C4	~110 - 115	Aromatic CH, shielded by the adjacent oxygen.
C5	~140 - 145	Aromatic C-NH ₂ , deshielded by nitrogen.
C6	~115 - 120	Aromatic CH.
C7	~105 - 110	Aromatic CH, shielded by the amino group.
C3a	~145 - 150	Quaternary carbon, part of the oxazole ring fusion.
C7a	~140 - 145	Quaternary carbon, part of the oxazole ring fusion.

Note: Assignments are based on general principles and data for similar benzoxazole structures.[\[3\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm⁻¹.
- **Background Correction:** A background spectrum should be recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

Expected IR Spectral Data

The IR spectrum of **5-Aminobenzoxazole-2-thiol** is expected to show characteristic absorption bands for the N-H, C=S, and C-N functional groups, as well as aromatic C-H and C=C stretching vibrations.

Wavenumber (cm ⁻¹)	Vibrational Mode	Expected Intensity	Justification
3400 - 3200	N-H stretch (amine)	Medium-Strong	Characteristic of primary amines, may appear as a doublet. [4]
3100 - 3000	Aromatic C-H stretch	Medium	Typical for aromatic rings.
~2550	S-H stretch (thiol)	Weak	Often weak and may be difficult to observe. [5]
1620 - 1580	C=C stretch (aromatic)	Medium-Strong	Indicates the presence of the benzene ring. [6]
1640 - 1600	N-H bend (amine)	Medium	Scissoring vibration of the primary amine.
1350 - 1250	C-N stretch (aromatic amine)	Medium-Strong	
1250 - 1020	C=S stretch (thione)	Medium-Strong	Characteristic of the thione functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: Mass Spectrometry

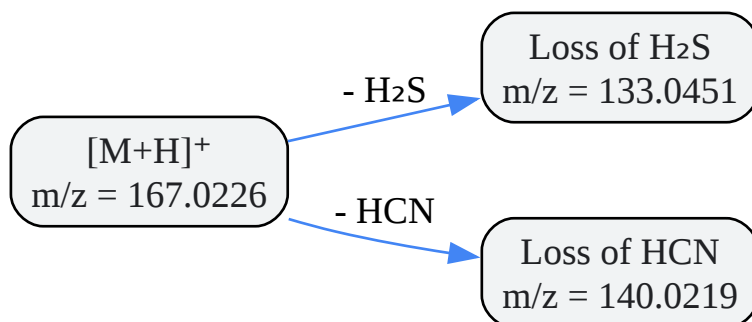
- **Sample Introduction:** The sample can be introduced via direct infusion or coupled with a chromatographic technique like LC-MS.
- **Ionization:** Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, and would likely be performed in both positive and negative ion modes.
- **Mass Analysis:** A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements for elemental composition determination.[3]
- **Data Acquisition:** Acquire full scan mass spectra to determine the molecular ion, and tandem MS (MS/MS) spectra to study fragmentation patterns.

Expected Mass Spectrometry Data

Ion	Expected m/z	Description
$[M+H]^+$	167.0226	Molecular ion with an added proton ($C_7H_6N_2OS + H^+$).
$[M-H]^-$	165.0077	Molecular ion with a proton removed ($C_7H_6N_2OS - H^+$).

Proposed Fragmentation Pathway

A plausible fragmentation pathway can be proposed to aid in structural confirmation.



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Caption: Proposed ESI-MS fragmentation of **5-Aminobenzoxazole-2-thiol**.

Conclusion

The spectroscopic characterization of **5-Aminobenzoxazole-2-thiol** relies on a multi-technique approach. While this guide presents predicted data based on sound scientific principles and analogous structures, experimental verification is paramount. The provided protocols and expected spectral features offer a comprehensive roadmap for researchers to confidently identify and characterize this important heterocyclic compound, paving the way for its application in drug discovery and materials science.

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